ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
Description
Historical Development of Oxothieno[3,2-d]pyrimidine Framework
The oxothieno[3,2-d]pyrimidine framework emerged as a structurally innovative heterocyclic system in the late 20th century, building upon foundational work in fused pyrimidine chemistry. Early synthetic efforts, such as those by Madding and Thompson in 1987, demonstrated regioselective routes to thieno[2,3-d]pyrimidine derivatives through cyclocondensation reactions of aminothiophene carboxylates. This work laid the groundwork for later explorations of positional isomerism within the thienopyrimidine family.
A pivotal advancement occurred in 2002 with the development of scalable methods for introducing electron-withdrawing groups at the 2-position of the thieno[3,2-d]pyrimidine core, enabling systematic structure-activity relationship studies. The strategic incorporation of ketone functionalities at position 4, as seen in 4-oxothieno[3,2-d]pyrimidines, marked a critical innovation that enhanced both synthetic versatility and biological relevance.
Significance in Heterocyclic Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold occupies a privileged position in medicinal chemistry due to its structural mimicry of purine nucleobases. This bioisosteric relationship enables selective interactions with enzymatic targets while improving metabolic stability compared to natural purines. The 4-oxo substitution pattern in particular creates hydrogen bonding motifs that enhance target affinity, as demonstrated in recent studies of human nucleoside triphosphate diphosphohydrolase (h-NTPDase) inhibitors.
The ethyl acetate side chain in ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate exemplifies strategic functionalization for optimizing pharmacokinetic properties. This ester moiety balances lipophilicity and hydrolytic stability, facilitating membrane permeability while maintaining sufficient aqueous solubility for biological activity.
Classification within Thieno-fused Pyrimidine Systems
Thienopyrimidines exhibit three primary isomeric forms based on annelation patterns:
- Thieno[2,3-d]pyrimidines : Characterized by fusion at the 2,3-thiophene and 4,5-pyrimidine positions
- Thieno[3,2-d]pyrimidines (subject compound class): Fused at 3,2-thiophene and 4,5-pyrimidine positions
- Thieno[3,4-d]pyrimidines : Featuring 3,4-thiophene and 5,6-pyrimidine fusion
The [3,2-d] isomerization in this compound creates distinct electronic properties compared to other isomers. X-ray crystallographic studies reveal that this fusion pattern induces a planar conformation with partial charge delocalization across the fused ring system, facilitating π-stacking interactions with aromatic amino acid residues.
Research Evolution Timeline of Related Compounds
The development trajectory of 4-oxothieno[3,2-d]pyrimidine derivatives has progressed through three distinct phases:
Phase 1 (1980s-2000): Foundation Building
Phase 2 (2001-2020): Functionalization Advances
- Introduction of diverse substituents at positions 2, 3, and 7
- Development of palladium-catalyzed cross-coupling protocols
Phase 3 (2021-Present): Targeted Applications
- Rational design of enzyme inhibitors using computational methods
- Implementation of sequential Suzuki-Miyaura couplings for bis-aryl derivatives
The specific compound this compound represents a Phase 3 innovation, combining electronic modulation (3-chlorophenyl group) with steric optimization (ethyl acetate side chain) for enhanced target selectivity. Recent synthetic breakthroughs, such as the sequential nucleophilic aromatic substitution and Suzuki coupling methodology reported in 2023, have enabled efficient production of such complex derivatives at laboratory scale.
Properties
IUPAC Name |
ethyl 2-[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-2-22-13(20)7-19-9-18-14-12(8-23-15(14)16(19)21)10-4-3-5-11(17)6-10/h3-6,8-9H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWYQTWFCHBQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its structural characteristics, synthesis, and biological properties, supported by relevant data and case studies.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 348.81 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological potential. The presence of the 3-chlorophenyl group enhances its biological activity, making it a subject of interest in drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate starting materials forms the thieno[3,2-d]pyrimidine structure.
- Introduction of the 3-Chlorophenyl Group : Achieved through substitution reactions at the 7-position of the thieno[3,2-d]pyrimidine.
- Attachment of the Ethyl Acetate Moiety : This step involves esterification to yield the final product.
Biological Activity
This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets. Below are key findings regarding its biological effects:
Anticancer Properties
Research has indicated that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit anticancer activity by inhibiting key enzymes involved in tumor growth. For instance:
- Case Study : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase1.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
This table summarizes the antimicrobial efficacy observed in laboratory studies where this compound demonstrated notable activity against both bacterial and fungal pathogens2.
Anti-inflammatory Effects
Inflammation-related diseases have also been targeted by this compound:
- Mechanism : this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in conditions like rheumatoid arthritis3.
Scientific Research Applications
The applications of ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate are explored based on its structural and chemical properties, as well as the known biological activities of similar compounds. This compound, which features a thieno[3,2-d]pyrimidine core, is of interest due to the potential biological activities associated with this class of molecules, particularly in medicinal chemistry.
Chemical Properties and Structure
This compound has the molecular formula C16H13ClN2O3S and a molecular weight of 348.81 g/mol . The compound includes a chlorophenyl group and a thieno[3,2-d]pyrimidine core. The presence of a carbonyl (C=O) group influences its chemical reactivity, allowing for nucleophilic substitutions and other reactions typical of thieno[3,2-d]pyrimidines.
Potential Applications
Because of the thieno[3,2-d]pyrimidine core, this compound is investigated for potential use as an antimicrobial, anti-cancer, and anti-inflammatory agent.
Antimicrobial Agents
Thieno[3,2-d]pyrimidines have been recognized for their broad-spectrum antimicrobial activity. Research has shown that several derivatives and related compounds exhibit significant antibacterial and antifungal properties .
Anti-Cancer Drugs
These compounds are also explored for their anti-cancer properties. The structural features of thieno[3,2-d]pyrimidines allow for interactions that can be leveraged in cancer treatment.
Anti-Inflammatory Agents
The presence of a chlorophenyl group and a sulfanyl moiety in this compound contributes to its potential anti-inflammatory properties.
Related Compounds and Activities
Structural similarities to other compounds can provide insights into the potential activities of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-Chlorophenyl)-2-{[5-cyano-6-oxo-thieno[3,2-d]pyrimidin]}acetamide | Similar thieno-pyrimidine core | Enhanced antifungal activity |
| 5-Methylthieno[3,2-d]pyrimidine | Lacks chlorophenyl group | Known for anti-cancer properties |
| N-(Phenyl)-thieno[3,2-d]pyrimidin | No ethyl substitution | Broad-spectrum antimicrobial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thienopyrimidine derivatives are highly dependent on substituents and ring annulations. Below is a comparative analysis with key analogues:
Research Findings and Implications
- Synthetic Flexibility : Ethyl esters are favored over methyl esters in alkylation reactions due to better leaving-group properties, as seen in Compound 3 () .
- Substituent Impact : The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to thiophene or thiopyran derivatives (Compounds 3 and 13) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization of thiophene precursors, substitution at the 7-position with 3-chlorophenyl groups, and esterification. Key steps include:
- Cyclization : Use of acetic anhydride or POCl₃ to form the thienopyrimidine core .
- Substitution : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 3-chlorophenyl group .
- Esterification : Ethyl acetate or DCC/DMAP-mediated coupling for the acetamide/acetate group .
- Optimization : Solvent choice (DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) improve yields .
Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm) and ester carbonyl signals (δ ~170 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion confirmation (e.g., [M+H]⁺ expected for C₁₈H₁₄ClN₂O₃S) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Solubility : Use PBS or DMSO solutions (≤1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How do structural modifications at the 3-chlorophenyl or acetate groups influence biological activity and selectivity?
- Methodological Answer :
- SAR Studies : Replace 3-chlorophenyl with 4-fluorophenyl or methoxy groups to assess electronic effects on kinase binding .
- Ester Hydrolysis : Synthesize the carboxylic acid derivative (via NaOH hydrolysis) to evaluate bioavailability changes .
- Computational Modeling : Dock modified structures into ATP-binding pockets (e.g., using AutoDock Vina) to predict affinity shifts .
Q. How can contradictory data on enzyme inhibition across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use uniform ATP concentrations (e.g., 10 μM) and control for off-target effects via counter-screens .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR) to validate binding modes .
- Meta-Analysis : Compare IC₅₀ values across studies using normalized datasets (e.g., adjust for assay pH/temperature variations) .
Q. What strategies mitigate instability of the thienopyrimidine core under physiological conditions?
- Methodological Answer :
- Prodrug Design : Mask the 4-oxo group with PEGylated or peptide-based carriers to enhance serum stability .
- Formulation Studies : Encapsulate in liposomes (e.g., DOPC/cholesterol) to protect against hydrolysis .
- Accelerated Stability Testing : Monitor degradation (HPLC) at 40°C/75% RH over 4 weeks to identify vulnerable sites .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME to estimate logP (target ≤3), CYP450 interactions, and blood-brain barrier permeability .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolism Module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
